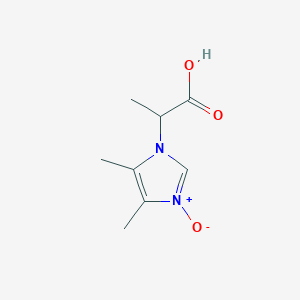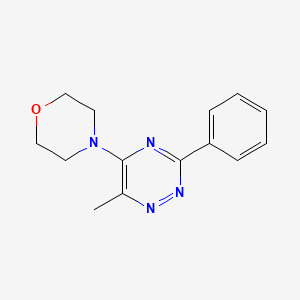
3-Phenyl-4-(trifluoromethyl)isoxazole-5-carboxylic acid
Vue d'ensemble
Description
“3-Phenyl-4-(trifluoromethyl)isoxazole-5-carboxylic acid” is a chemical compound with the molecular formula C11H6F3NO3 and a molecular weight of 257.17 . It is a member of the isoxazole family, which are heterocyclic compounds with a five-membered ring structure composed of three carbon atoms and two nitrogen atoms .
Synthesis Analysis
The synthesis of isoxazoles, including “this compound”, often involves cycloaddition reactions . For instance, AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes can lead to substituted isoxazoles . Another method involves the oxidation of propargylamines to the corresponding oximes followed by CuCl-mediated intramolecular cyclization . These methods are amenable for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles .Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl group (a six-membered aromatic ring of carbon atoms), an isoxazole ring (a five-membered ring containing three carbon atoms and two nitrogen atoms), and a carboxylic acid group (consisting of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group) .Chemical Reactions Analysis
Isoxazoles, including “this compound”, can undergo various chemical reactions. For instance, they can participate in cycloadditions of copper (I) acetylides to azides and nitrile oxides to form 1,4-disubstituted 1,2,3-triazoles and 3,4-disubstituted isoxazoles, respectively . They can also react with N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds to form 3-substituted and 3,5-disubstituted isoxazoles .Applications De Recherche Scientifique
Efficient Scale-Up Synthesis
An efficient scale-up synthesis of 1-(4-(5-(3-phenyl-4-(trifluoromethyl)isoxazol-5-yl)-1,2,4-oxadiazol-3-yl)benzyl)azetidine-3-carboxylic acid (BMS-520), a potent and selective S1P1 receptor agonist, has been developed. This process includes a highly regioselective cycloaddition leading to a key intermediate, ethyl 3-phenyl-4-(trifluoromethyl)isoxazole-5-carboxylate, and an improved method for 1,2,4-oxadiazole formation (Hou et al., 2016).
Tautomerism in Heteroaromatic Compounds
Research on the tautomerism of heteroaromatic compounds with five-membered rings, including 3,4-dimethyl-5-hydroxyisoxazole and 3-phenyl-4-(trifluoromethyl)isoxazole-5-carboxylic acid, shows that they exist in various forms depending on the solvent's polarity. This study provides insights into the basicity and acid strength of isoxazoles and their derivatives (Boulton & Katritzky, 1961).
Synthesis via Regioselective Dipolar Cycloaddition
Efforts to prepare ethyl 3-phenyl-4-(trifluoromethyl)isoxazole-5-carboxylate involved developing a regioselective 1,3-dipolar cycloaddition. This process highlights the influence of substitution at the C2-position of crotonate dipolarophile on the regiochemistry and yield of cycloaddition (Schmidt et al., 2012).
Synthesis of Hydroxybenzaldehyde Derivatives
The synthesis of 5-phenyl(p-tolyl)isoxazole-3-carboxylic acids starting from 3-hydroxyiminomethyl-5-phenyl(p-tolyl)isoxazoles provides an example of creating esters and Schiff bases with potential applications in various chemical processes (Potkin et al., 2012).
Herbicidal Activity of Isoxazole Derivatives
A series of unique 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides, which exhibit significant preemergent and postemergent herbicidal activity, have been prepared. This includes the synthesis of this compound derivatives (Hamper et al., 1995).
Preparation and Lithiation of Isoxazoles
Studies on the preparation and lithiation of 3,5-disubstituted isoxazoles, including derivatives of this compound, have been conducted to form 4-lithio derivatives, which are useful in organic synthesis (Micetich & Chin, 1970).
Antibacterial and Antifungal Activity
Novel 1,5-disubstituted pyrazole and isoxazole derivatives, including compounds with this compound, exhibit significant antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Sanjeeva et al., 2022).
Orientations Futures
The future directions for “3-Phenyl-4-(trifluoromethyl)isoxazole-5-carboxylic acid” could involve its use in the synthesis of bioactive chemicals and reactions in various media . Additionally, given the significance of isoxazoles in drug discovery, there is a need to develop new eco-friendly synthetic strategies .
Propriétés
IUPAC Name |
3-phenyl-4-(trifluoromethyl)-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO3/c12-11(13,14)7-8(6-4-2-1-3-5-6)15-18-9(7)10(16)17/h1-5H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHCIOFNZMVVOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1236188-80-9 | |
| Record name | 3-phenyl-4-(trifluoromethyl)-1,2-oxazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2E)-3-[(2,5-dimethylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2787825.png)


![Ethyl 2-[(cyanoacetyl)amino]-5-[(dimethylamino)-carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B2787829.png)


![(E)-N-[2-(3,5-Dimethylpiperidine-1-carbonyl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2787833.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2787836.png)
